2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
The compound “2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide” is a quinoline derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:
- Quinoline backbone: A bicyclic aromatic system with a ketone at position 3.
- Substituents: A 4-chlorobenzenesulfonyl group at position 3, introducing electron-withdrawing and steric bulk. An ethyl group at position 6, enhancing lipophilicity.
This compound belongs to a class of sulfonamide-containing heterocycles, which are frequently explored as intermediates in drug discovery for their bioactivity and synthetic versatility .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRTCKOVLUVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the sulfonyl group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several analogs, differing primarily in substituent positions and functional groups. Below is a detailed comparison:
Table 1: Structural Comparison of Key Analogs
Key Observations
Sulfonyl Group Variations :
- The 4-chlorobenzenesulfonyl group in the target compound (vs. plain benzenesulfonyl in ) likely enhances electrophilicity and binding affinity due to the electron-withdrawing Cl substituent. This could influence reactivity in nucleophilic substitution or enzyme inhibition.
Quinoline-6 Substituent: The ethyl group in the target (vs.
Acetamide Substituent Position :
- The 2-methylphenyl group in the target (vs. 3- or 4-methylphenyl in ) introduces distinct steric effects. For example, ortho-substitution (2-methyl) may hinder rotational freedom, affecting conformational stability .
Synthetic Relevance :
- Analogous compounds (e.g., ) are synthesized via acetylation or sulfonylation reactions using reagents like acetic anhydride. These methods suggest scalable routes for the target compound’s production.
Hypothetical Implications
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide (CAS No. 866590-92-3) is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Friedel-Crafts Acylation : Introducing the acyl group to an aromatic ring.
- Sulfonylation : Adding the sulfonyl group using sulfonyl chlorides.
- Cyclization : Forming the quinoline structure through cyclization reactions.
These synthetic routes are crucial as they influence the compound's biological activity by modifying its structural features.
Anticancer Properties
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | G2/M phase arrest |
| Compound C | A549 | 10 | Caspase activation |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Notably, compounds with a sulfonamide moiety have shown promising results against various bacterial strains. The presence of the chlorobenzenesulfonyl group enhances interaction with bacterial enzymes, potentially leading to inhibition of growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate synthesis in bacteria.
- Receptor Binding : The quinoline structure allows for binding to cellular receptors implicated in cancer cell proliferation.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, a series of quinoline derivatives were tested for their cytotoxic effects on MCF-7 cells. The compound demonstrated an IC50 value of 12 µM, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinoline derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with the chlorobenzenesulfonyl group exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
